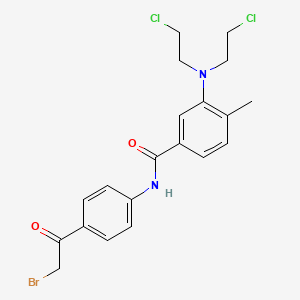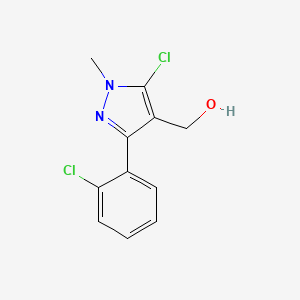
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and one on the pyrazole ring, as well as a hydroxymethyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is further chlorinated and methylated to obtain the final product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol and the use of catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of industrial-grade solvents and reagents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of this compound or 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine
- 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methyl ether
Uniqueness
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the hydroxymethyl group allows for a wide range of chemical modifications and potential applications. Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H10Cl2N2O |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
[5-chloro-3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15-11(13)8(6-16)10(14-15)7-4-2-3-5-9(7)12/h2-5,16H,6H2,1H3 |
InChI-Schlüssel |
YOOXWXZCMRVQKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2Cl)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


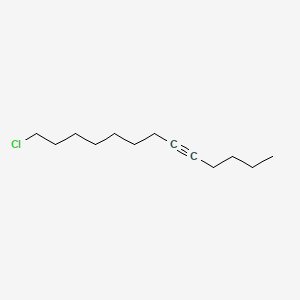
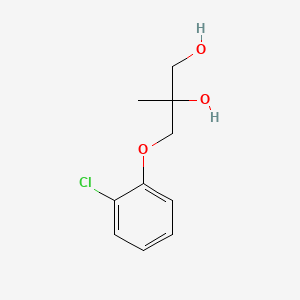
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
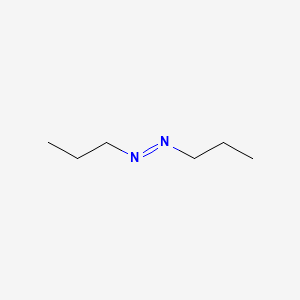
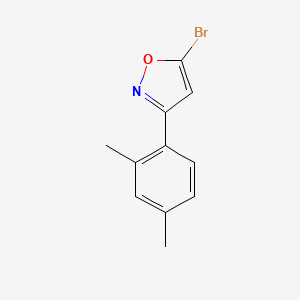
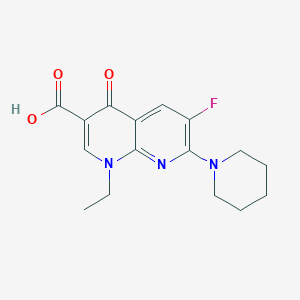
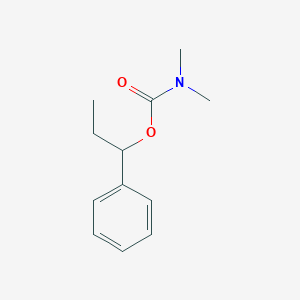
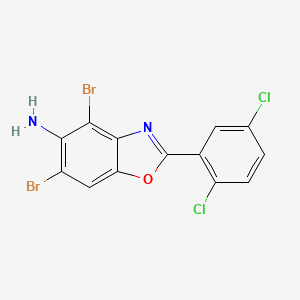

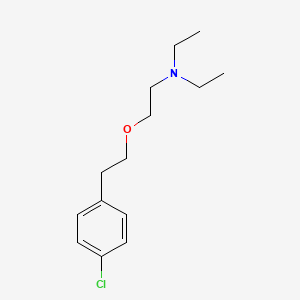
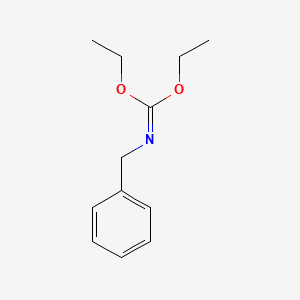
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
